

The GPR83 Agonist Debate: A Comparative Analysis of PEN (rat) and FAM237A

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Compound of Interest		
Compound Name:	PEN (rat)	
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A critical examination of the conflicting evidence surrounding the activation of the orphan G protein-coupled receptor 83 (GPR83) by the neuropeptide PEN and the recently identified agonist FAM237A. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the reported effects of rat PEN and FAM237A on GPR83, presenting the supporting experimental data from key studies, detailing the methodologies employed, and visualizing the proposed signaling pathways and experimental workflows.

The identity of the endogenous ligand for GPR83, a receptor implicated in energy metabolism, anxiety, and reward behaviors, has been a subject of scientific debate.[1][2][3][4] Initially identified as the receptor for the neuropeptide PEN, subsequent research has challenged this finding, proposing the neurosecretory protein FAM237A as the authentic agonist.[1] This guide aims to objectively present the evidence from both perspectives to aid researchers in navigating this complex topic.

Quantitative Comparison of GPR83 Activation

The following tables summarize the quantitative data from studies investigating the interaction of **PEN (rat)** and FAM237A with GPR83. A significant discrepancy in the findings is evident, with some studies showing potent activation by PEN, while others report no interaction and instead demonstrate high-affinity binding and activation by FAM237A.

Table 1: Binding Affinity for GPR83



Ligand	Reported Kd or IC50	Cell Type <i>l</i> Preparation	Study Citation
Tyr-rPEN	~8 nM (Kd)	Mouse hypothalamic membranes	
FAM237A	13.5 ± 0.9 nM (IC50)	HEK293T cells	•
PEN	No detectable binding	HEK293T cells	

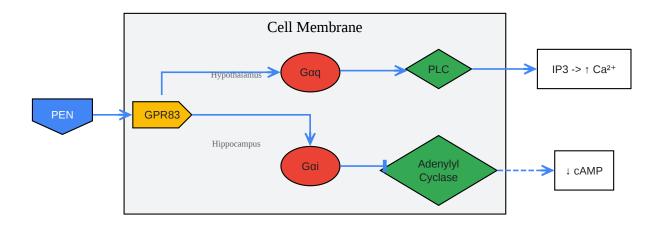
Table 2: GPR83 Signaling Activation

Ligand	Assay	Reported EC50	Effect	Cell Type	Study Citation
mPEN	Evoked EPSC Amplitude	~8 nM	Inhibition of presynaptic glutamate release	Rat hypothalamic slices	
PEN	PLC Activation	Dose- dependent	Increased PLC activity	CHO-GPR83 cells	
PEN	cAMP Levels	Dose- dependent	Decreased cAMP levels	CHO-GPR83 or Neuro2A cells	
FAM237A	β-arrestin Recruitment	Nanomolar range	Potent activation	HEK293T cells	
PEN	β-arrestin Recruitment	No effect	No activation	HTLA-GPR83 cells	
PEN	Intracellular Ca2+	No effect	No mobilization	HEK293 or U2OS cells	
PEN	cAMP Levels	No effect	No change	HEK293 or U2OS cells	

Signaling Pathways and Experimental Workflows



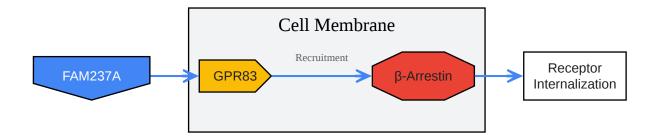
The proposed signaling mechanisms for GPR83 activation by PEN and FAM237A differ, reflecting the conflicting findings. The following diagrams illustrate these pathways and the experimental setups used to investigate them.

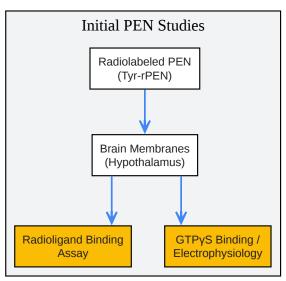


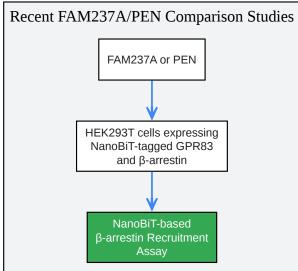
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Caption: Proposed signaling pathways for PEN activation of GPR83.









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